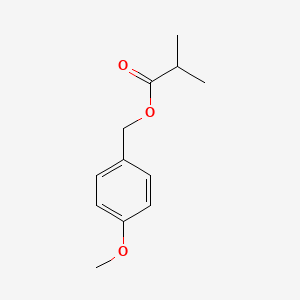

(4-Methoxyphenyl)methyl isobutyrate

Description

Structural Classification and Nomenclature within Organic Chemistry

(4-Methoxyphenyl)methyl isobutyrate is classified as an arylalkyl ester . This classification arises from its structural composition: an aryl group (the 4-methoxyphenyl (B3050149) group), an alkyl linker (the methylene (B1212753) group, -CH2-), and an ester functional group (-COO-). The ester is formed from the reaction of (4-methoxyphenyl)methanol (anisyl alcohol) and isobutyric acid.

Its systematic IUPAC name is (4-methoxyphenyl)methyl 2-methylpropanoate (B1197409) . The common name, anisyl isobutyrate, is also frequently used, referencing the anisyl group derived from anisole (B1667542) (methoxybenzene).

Table 1: Structural and Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (4-methoxyphenyl)methyl 2-methylpropanoate flavscents.com |

| Synonyms | Anisyl isobutyrate, 4-methoxybenzyl 2-methylpropanoate, p-Anisyl isobutyrate flavscents.comchemicalbook.com |

| CAS Number | 71172-26-4 nih.govepa.gov |

| Molecular Formula | C12H16O3 nih.gov |

| Molecular Weight | 208.25 g/mol nih.gov |

| Physical Description | Colorless liquid chemicalbook.com |

| Specific Gravity | 1.060 g/cm³ at 25°C chemicalbook.comthegoodscentscompany.com |

| Refractive Index | 1.502 at 25°C thegoodscentscompany.com |

Significance of Arylalkyl Esters in Contemporary Chemical Research

Arylalkyl esters represent a significant class of organic compounds with diverse applications. They are frequently found in nature, contributing to the characteristic aromas of many fruits and flowers. This has led to their extensive use as fragrance and flavoring agents in the food, beverage, and cosmetic industries researchgate.netspectrabase.com.

Beyond their olfactory properties, arylalkyl esters serve as valuable intermediates in organic synthesis. The ester functional group can be readily transformed into other functional groups, making these compounds versatile building blocks for the construction of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the arylalkyl motif is a common structural feature in many biologically active compounds. Research in this area often focuses on developing new synthetic methodologies to access these esters with high efficiency and selectivity.

Overview of Research Trajectories for this compound and Related Analogues

Research related to this compound and its analogues can be broadly categorized into synthetic methods and the exploration of their properties and applications.

Synthesis:

The primary method for synthesizing this compound is through the esterification of (4-methoxyphenyl)methanol with isobutyric acid chemicalbook.com. This reaction is typically catalyzed by an acid and often involves removing the water byproduct to drive the equilibrium towards the product.

In the broader context of arylalkyl ester synthesis, several modern catalytic methods have been developed to improve efficiency and substrate scope. These include:

Palladium-catalyzed coupling reactions: These methods often involve the cross-coupling of an aryl halide with an ester enolate or the decarboxylative coupling of potassium oxalate (B1200264) monoesters with aryl halides.

Copper-catalyzed reactions: Copper-based catalysts have also been employed for the synthesis of arylated esters, offering a potentially more cost-effective alternative to palladium.

Biocatalysis: The use of enzymes, particularly lipases, has emerged as a green and highly selective method for ester synthesis chemicalbook.com. Lipases can catalyze esterification reactions under mild conditions, often with high yields and producing products with a "natural" label, which is highly desirable in the flavor and fragrance industry chemicalbook.com. Research in this area focuses on optimizing reaction conditions and immobilizing enzymes for enhanced stability and reusability chemicalbook.com.

Characterization and Analytical Methods:

Research on Analogues:

Research on analogues often provides insights into the structure-activity relationships within a class of compounds. For example, studies on other anisyl esters, such as anisyl acetate (B1210297) researchgate.net and anisyl formate (B1220265) researchgate.net, contribute to a broader understanding of how the acid portion of the ester influences its properties. Similarly, research into other compounds containing the 4-methoxyphenyl moiety explores its electronic and steric effects in various chemical contexts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)12(13)15-8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXXODFRADWDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221363 | |

| Record name | (4-Methoxyphenyl)methyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-26-4 | |

| Record name | Propanoic acid, 2-methyl-, (4-methoxyphenyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)methyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methoxyphenyl)methyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenyl)methyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-METHOXYPHENYL)METHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAJ48MQ1Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for 4 Methoxyphenyl Methyl Isobutyrate

Classical Esterification Techniques

The traditional methods for synthesizing esters, including (4-Methoxyphenyl)methyl isobutyrate, have long been established in organic chemistry. These techniques are valued for their reliability and are often the first choice in many synthetic applications.

Fischer Esterification Variants

Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com In the case of this compound, this involves the reaction of isobutyric acid with (4-methoxyphenyl)methanol.

The reaction is an equilibrium process. organic-chemistry.org To favor the formation of the ester, the equilibrium can be shifted towards the products by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed. organic-chemistry.orgoperachem.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the ester. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Reactants and Catalysts in Fischer Esterification

| Reactant | Catalyst | Product |

|---|---|---|

| Isobutyric acid | Sulfuric acid (H₂SO₄) | This compound |

| (4-methoxyphenyl)methanol | p-Toluenesulfonic acid (p-TsOH) |

Acyl Chloride and Anhydride (B1165640) Coupling Methods

To circumvent the equilibrium limitations of Fischer esterification, more reactive derivatives of the carboxylic acid, such as acyl chlorides and anhydrides, can be employed. athabascau.ca These methods are generally faster and proceed to completion without the need to remove water. organic-chemistry.org

The reaction of isobutyryl chloride with (4-methoxyphenyl)methanol provides a direct route to this compound. orgsyn.org The high reactivity of the acyl chloride ensures a rapid and often exothermic reaction. This method is particularly useful when dealing with sterically hindered alcohols or when mild reaction conditions are required.

Alternatively, isobutyric anhydride can be used. The reaction with (4-methoxyphenyl)methanol, often in the presence of a base catalyst like pyridine (B92270) or a tertiary amine, yields the desired ester and a molecule of isobutyric acid as a byproduct. While not as atom-economical as the acyl chloride method, it offers a less corrosive alternative.

Transesterification Processes

Transesterification is another equilibrium-controlled process where an ester is converted into another by reacting with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To synthesize this compound via this route, a simple alkyl isobutyrate, such as methyl isobutyrate or ethyl isobutyrate, would be reacted with (4-methoxyphenyl)methanol.

This reaction can be catalyzed by either acids (like sulfuric acid) or bases (like sodium methoxide). masterorganicchemistry.com The choice of catalyst depends on the specific substrates and desired reaction conditions. To drive the equilibrium towards the product, a large excess of (4-methoxyphenyl)methanol can be used, or the lower-boiling alcohol byproduct (methanol or ethanol) can be removed by distillation. masterorganicchemistry.com

Catalytic Synthesis Protocols

Modern synthetic chemistry often favors catalytic methods due to their efficiency, selectivity, and milder reaction conditions. Both Brønsted and Lewis acids have been effectively utilized to catalyze the synthesis of esters.

Brønsted Acid-Catalyzed Esterification

As previously discussed under Fischer esterification, Brønsted acids are the traditional catalysts for this reaction. masterorganicchemistry.com Strong acids like sulfuric acid and hydrochloric acid are effective, as is p-toluenesulfonic acid, which offers the advantage of being a solid and easier to handle. masterorganicchemistry.comnih.gov

The catalytic cycle involves the protonation of the carboxylic acid, which activates it for nucleophilic attack by the alcohol. The efficiency of the catalysis is dependent on the acidity of the catalyst and the reaction temperature. While effective, these strong acids can sometimes lead to side reactions, such as dehydration of the alcohol or ether formation.

Lewis Acid-Mediated Reactions

Lewis acids offer an alternative to Brønsted acids for catalyzing esterification reactions. organic-chemistry.org They function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack. Common Lewis acids used for this purpose include metal triflates, such as scandium triflate (Sc(OTf)₃), and various metal chlorides like aluminum chloride (AlCl₃) and tin chloride (SnCl₄). google.comresearchgate.net

The use of Lewis acids can sometimes offer advantages in terms of selectivity and milder reaction conditions compared to strong Brønsted acids. nih.gov For instance, certain Lewis acids may be more tolerant of other functional groups present in the reacting molecules. The choice of the specific Lewis acid and reaction conditions can be optimized to achieve high yields of this compound.

Organocatalytic Systems (e.g., DMAP-assisted synthesis)

Organocatalysis offers a valuable alternative to metal-based catalysts, utilizing small organic molecules to accelerate chemical reactions. In the context of ester synthesis, nucleophilic catalysts are particularly effective. 4-Dimethylaminopyridine (DMAP) stands out as a superior catalyst for the acylation of alcohols, including sterically hindered or weakly nucleophilic ones. beilstein-journals.org

The synthesis of this compound can be efficiently achieved through a DMAP-assisted pathway. This method typically involves the reaction of 4-methoxybenzyl alcohol with an acylating agent like isobutyric anhydride or isobutyryl chloride. DMAP functions by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the initial anhydride or acid chloride, and it readily undergoes nucleophilic attack by the 4-methoxybenzyl alcohol to form the desired ester, regenerating the DMAP catalyst in the process. beilstein-journals.org This catalytic cycle allows for high conversion under mild conditions. The use of a base, such as triethylamine (B128534) or pyridine, is often included to neutralize the acid byproduct (e.g., HCl or isobutyric acid) generated during the reaction.

| Component | Function | Example |

| Alcohol | Substrate | 4-Methoxybenzyl alcohol |

| Acylating Agent | Source of isobutyryl group | Isobutyryl chloride or Isobutyric anhydride |

| Catalyst | Activates the acylating agent | 4-Dimethylaminopyridine (DMAP) |

| Base (optional) | Acid scavenger | Triethylamine, Pyridine |

| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF) |

Transition Metal-Catalyzed Ester Synthesis (e.g., Palladium-catalyzed reactions)

Transition metal catalysis provides a powerful toolkit for forming C-O bonds in ester synthesis, although often through less direct routes than simple esterification. Palladium and nickel catalysts, for instance, are renowned for their utility in cross-coupling and decarbonylative reactions involving aromatic esters. acs.org While direct Fischer esterification is common, transition metal-catalyzed approaches offer alternative pathways, especially for constructing complex molecules or when direct esterification is challenging.

One potential, albeit advanced, strategy could involve a palladium-catalyzed cross-coupling reaction. For example, a Suzuki-Miyaura type coupling could theoretically be adapted to form the ester linkage, a reaction type noted for its ability to create carbon-carbon bonds using palladium catalysts. youtube.com More relevant to esters are "ester dance" reactions, where a palladium complex catalyzes the migration of an ester group along an aromatic ring, and decarbonylative couplings, where the carbonyl group of an ester is eliminated during the reaction. acs.org

Furthermore, other metals like iron have been shown to be effective Lewis acid catalysts for esterification. Iron(III) nitrate, for example, can catalyze the esterification of alcohols with carboxylic acids, with its efficiency linked to the metal cation's ability to generate protons from the acid. rsc.org Such a system could be applied to the reaction between 4-methoxybenzyl alcohol and isobutyric acid.

| Catalyst System | Reaction Type | Reactants | Key Feature |

| Palladium(II) Chloride / dcypt | Ester Dance | Phenyl-1-naphthoate | Regioisomerization of the ester group. acs.org |

| Nickel(II) Acetate (B1210297) / dcypt | Reductive Homocoupling | Aromatic Esters | Forms biaryls via decarbonylation. acs.org |

| Iron(III) Nitrate | Lewis Acid Catalysis | β-citronellol, Acetic Acid | Direct esterification catalyzed by a simple iron salt. rsc.org |

Advanced Synthetic Strategies

Beyond direct catalysis, advanced synthetic strategies provide greater control and versatility in constructing molecules like this compound. These methods often involve the creation of specific reactive intermediates and the strategic assembly of molecular fragments.

Alkylation Reactions Involving Ester Enolates and Silyl (B83357) Enol Ethers

A powerful method for forming carbon-carbon bonds is the alkylation of enolates. libretexts.orgfiveable.me This strategy can be adapted to synthesize esters by forming a C-C bond at the α-position to the carbonyl group. For this compound, this would be less direct as the key bond is the ester C-O bond. However, a related alkylation approach involves forming the enolate of a simple ester and reacting it with an electrophile.

A more relevant advanced strategy involves the alkylation of a carboxylate. In this SN2-type reaction, a carboxylate anion acts as a nucleophile, attacking an alkyl halide. pressbooks.pubyoutube.com To synthesize this compound, sodium isobutyrate could be reacted with 4-methoxybenzyl chloride.

For more complex syntheses requiring precise control, silyl enol ethers are valuable intermediates. wikipedia.org These compounds are essentially "trapped" enolates, which are more stable and can be isolated. core.ac.uk Silyl ketene (B1206846) acetals are the corresponding silyl enol ethers derived from esters. The silyl ketene acetal (B89532) of methyl isobutyrate could be prepared and then used in a subsequent reaction, for instance, an acid-catalyzed reaction with 4-methoxybenzyl alcohol, to form the target ester. Nickel-catalyzed methods have also been developed for the Z-selective synthesis of silyl enol ethers via chain walking from a distant olefin, demonstrating a high degree of regio- and stereocontrol. nih.gov

| Method | Key Intermediate | Reactants | Description |

| Carboxylate Alkylation | Carboxylate Anion | Sodium isobutyrate + 4-Methoxybenzyl chloride | A classic SN2 reaction where the carboxylate displaces the halide. pressbooks.pub |

| Silyl Ketene Acetal Route | Silyl Ketene Acetal | Silyl ketene acetal of an isobutyrate + 4-Methoxybenzyl alcohol | An advanced route using a protected enolate for controlled ester formation. |

Convergent and Divergent Synthetic Routes

A convergent synthesis involves preparing key fragments of the final molecule separately and then joining them together near the end of the synthesis. This approach is generally more efficient for complex molecules as it maximizes the yield based on the shorter linear sequence. The most common synthesis of this compound, the Fischer-Speier esterification, is a classic example of a convergent approach. chemicalbook.com In this route, the two primary fragments, 4-methoxybenzyl alcohol and isobutyric acid (or its anhydride/chloride), are prepared or sourced independently and then combined in a single step to form the final product.

A divergent synthesis , in contrast, begins with a common starting material that is elaborated through a series of reactions to create a library of structurally related compounds. nih.gov This strategy is highly valuable in medicinal chemistry for creating and testing numerous analogues. For this compound, a divergent approach could start with 4-methoxybenzyl alcohol as a core intermediate. This alcohol could then be reacted with a wide array of different carboxylic acids or acyl chlorides (e.g., acetic anhydride, propionyl chloride, benzoyl chloride, and isobutyryl chloride) to generate a diverse library of 4-methoxybenzyl esters, with the target compound being just one member of this family.

| Strategy | Description | Application to this compound |

| Convergent | Two or more fragments are synthesized separately and then joined. | 4-Methoxybenzyl alcohol + Isobutyric acid → this compound |

| Divergent | A common intermediate is used to create a variety of related products. | 4-Methoxybenzyl alcohol + Various Acyl Chlorides → Library of 4-methoxybenzyl esters |

Mechanistic Investigations of Reactions Involving 4 Methoxyphenyl Methyl Isobutyrate

Hydrolytic Pathways and Kinetics of Ester Cleavage

The cleavage of the ester bond in (4-Methoxyphenyl)methyl isobutyrate can be achieved through hydrolysis under acidic, basic, or neutral conditions. The operative mechanism is highly dependent on the reaction conditions and the structure of the ester, particularly the stability of the p-methoxybenzyl group as a potential carbocation or leaving group.

Acid-catalyzed hydrolysis of esters is a reversible reaction, and the mechanism can follow different pathways. chemguide.co.uk The specific pathway for this compound is influenced by the structure of its alcohol moiety.

AAC2 Mechanism (Acid-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular): This is the most common mechanism for the acid-catalyzed hydrolysis of esters. youtube.comucoz.com The reaction begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Following a series of proton transfers, the 4-methoxybenzyl alcohol is eliminated as the leaving group, and subsequent deprotonation of the resulting species yields isobutyric acid and regenerates the acid catalyst. youtube.com Every step in this mechanism is in equilibrium. youtube.com

AAL1 Mechanism (Acid-Catalyzed, Alkyl-Oxygen Cleavage, Unimolecular): This mechanism becomes significant for esters with an alcohol group that can form a stable carbocation. ucoz.com The p-methoxybenzyl group in this compound is capable of forming a resonance-stabilized secondary benzylic carbocation. Therefore, under certain conditions (e.g., concentrated acid), the AAL1 pathway is plausible. ucoz.com This mechanism involves the protonation of the ester's ether oxygen, followed by the unimolecular cleavage of the alkyl-oxygen bond to release the stable p-methoxybenzyl carbocation and isobutyric acid. The carbocation is then captured by water to form 4-methoxybenzyl alcohol. This pathway is favored for esters of tertiary alcohols and, in some cases, benzylic alcohols. ucoz.com The use of strong Brønsted acids like trifluoroacetic acid (TFA) to cleave p-methoxybenzyl (PMB) esters, a common strategy in organic synthesis, often proceeds via this type of carbocationic intermediate. nih.gov

AAL2 Mechanism (Acid-Catalyzed, Alkyl-Oxygen Cleavage, Bimolecular): This pathway, which would involve a bimolecular nucleophilic substitution (SN2) attack by water on the alkyl group, has not been observed for ester hydrolysis. ucoz.com

Base-catalyzed hydrolysis, or saponification, is typically an irreversible process because the final step involves the deprotonation of the carboxylic acid to form a resonance-stabilized carboxylate salt. jk-sci.commasterorganicchemistry.com

BAC2 Mechanism (Base-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular): This is the predominant mechanism for the saponification of most esters, including this compound. nih.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. organicchemistrytutor.comyoutube.com This addition step forms a tetrahedral intermediate. masterorganicchemistry.comorganicchemistrytutor.com The intermediate then collapses, reforming the carbonyl double bond and eliminating the 4-methoxybenzyl alkoxide ion as the leaving group. youtube.com In the final, rapid, and essentially irreversible step, the alkoxide ion deprotonates the newly formed isobutyric acid to yield the isobutyrate carboxylate and 4-methoxybenzyl alcohol. masterorganicchemistry.com Because the hydroxide ion is consumed in the reaction, it is technically a promoter rather than a catalyst. youtube.com

BAL1 Mechanism (Base-Catalyzed, Alkyl-Oxygen Cleavage, Unimolecular): Analogous to the AAL1 pathway, this mechanism requires the formation of a stable carbocation from the alcohol portion of the ester. ucoz.com While less common, it can occur in weakly basic or neutral solutions for esters that can generate very stable carbocations. ucoz.com Given the stability of the p-methoxybenzyl cation, this pathway is a possibility, involving the cleavage of the alkyl-oxygen bond to form the carbocation and a carboxylate anion.

BAL2 and BAC1 Mechanisms: The BAL2 (bimolecular alkyl-oxygen cleavage) and BAC1 (unimolecular acyl-oxygen cleavage) mechanisms are considered extremely rare or have never been observed in ester hydrolysis. ucoz.com

Esters can undergo hydrolysis in neutral water, although the rate is generally much slower than acid- or base-catalyzed reactions. This process is often referred to as pH-independent hydrolysis. nih.gov For esters like this compound, the rate of neutral hydrolysis is determined by several factors, including the reactivity of the ester and the properties of the solvent medium.

For example, studies on p-methoxyphenyl dichloroethanoate have determined rate constants for its pH-independent hydrolysis in various aqueous solutions. nih.govrsc.org Furthermore, thermodynamic activation parameters (enthalpy and entropy of activation) have been determined for this related ester, revealing significant differences in how various co-solvents affect the medium and the transition state of the reaction. nih.gov Research on other p-substituted benzoate (B1203000) esters also provides comparative rate constants. researchgate.net

| Compound/Condition | Rate Constant (k) | Temperature (°C) | Notes | Source(s) |

| 4-methoxyphenyl-2,2-dichloroethanoate | Rate constants reported for pH-independent hydrolysis in various aqueous mixtures | 25 | The study focused on the role of solvent activity and solute-solute interactions with co-solvents like acetonitrile (B52724), THF, and various alcohols. Isobaric activation parameters were also determined, showing complex medium effects. | nih.gov |

| p-Nitrophenyl acetate (B1210297) | kOH- (alkaline hydrolysis) reported | 25 | Used as a reference compound in studies modeling hydrolysis rates. | epa.gov |

| Phenyl 2-aminobenzoate | kobsd (pH-independent) is enhanced 50-100 fold vs. the para-isomer | 50 | Demonstrates significant rate enhancement from intramolecular general base catalysis by the ortho-amino group, a mechanism not available to this compound. The rate enhancement compared to the hydroxide-catalyzed reaction at pH 4 is 10⁵-fold. | nih.gov |

| Methyl 3,5-dinitrosalicylate (conjugate base) | kH₂O = 6.6 × 10⁻⁶ s⁻¹ | 25 | This reaction involves intramolecular base catalysis by the ortho-phenoxide group. The uncatalyzed reaction of the protonated form has a similar rate constant (6.5 × 10⁻⁶ s⁻¹), indicating no general base catalysis by the weakly basic O⁻ group for the water reaction. | rsc.org |

This table presents kinetic data for structurally related esters to provide context for the hydrolysis of this compound.

Thermodynamic properties such as the enthalpy and entropy of dissolution have been determined for similar complex molecules, which are crucial for understanding solubility and interactions with solvents during processes like recrystallization. researchgate.netuniv.kiev.ua

Nucleophilic Acyl Substitution Reactions

Transesterification is a process that converts one ester into another by reacting it with an alcohol. nih.govyoutube.com This reaction is an equilibrium process that can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com To drive the equilibrium toward the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to the AAC2 hydrolysis mechanism and is often described by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of this compound. The reactant alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfers, the original 4-methoxybenzyl alcohol is eliminated, and deprotonation of the new carbonyl yields the final transesterified product and regenerates the acid catalyst. youtube.commasterorganicchemistry.com

Base-Catalyzed Transesterification: This pathway involves an alkoxide, generated from the reactant alcohol, acting as a strong nucleophile. youtube.com The alkoxide attacks the carbonyl carbon of this compound in a nucleophilic addition step to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, eliminating the 4-methoxybenzyl alkoxide and forming the new ester. youtube.com This process is a two-step addition-elimination sequence. masterorganicchemistry.com The feasibility of such reactions is demonstrated in syntheses where 4-methoxybenzyl alcohol is used to form esters from other esters. nih.govnih.gov

Aminolysis and Other Nucleophilic Additions to the Carbonyl Center

The reaction of this compound with amines (aminolysis) and other nucleophiles at the carbonyl center is a classic example of a nucleophilic acyl substitution. libretexts.org This class of reactions is fundamental to the chemistry of esters and other carboxylic acid derivatives. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comkhanacademy.org

In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. khanacademy.orgyoutube.com This intermediate is characterized by an sp³-hybridized carbon and a negatively charged oxygen atom. The stability of this intermediate is a key factor in the reaction kinetics.

The second step involves the collapse of this tetrahedral intermediate. The carbon-oxygen double bond is reformed, and one of the substituents on the carbonyl carbon is expelled as a leaving group. libretexts.org For the reaction to be favorable, the incoming nucleophile must be a stronger base than the leaving group. masterorganicchemistry.com In the case of the aminolysis of this compound, the leaving group would be the (4-methoxyphenyl)methoxide anion.

Step 1 (Addition): An amine, acting as the nucleophile, attacks the carbonyl carbon of the ester.

Step 2 (Elimination): The tetrahedral intermediate collapses, expelling the (4-methoxyphenyl)methoxide ion and forming a new amide and (4-methoxyphenyl)methanol after proton transfer.

The feasibility of this substitution is dependent on the relative basicity of the nucleophile and the leaving group. The pKa of the conjugate acid of the leaving group is a good indicator of its stability; a more stable leaving group (weaker base) will have a lower pKa for its conjugate acid. youtube.com

Table 1: Comparison of Leaving Group Stability in Nucleophilic Acyl Substitution

| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| Cl⁻ | HCl | -7 | Excellent |

| RCOO⁻ | RCOOH | 3-5 | Good |

| ArO⁻ | ArOH | ~10 | Moderate |

| (4-Methoxyphenyl)methoxy⁻ | (4-Methoxyphenyl)methanol | ~16 | Poor |

| ⁻NH₂ | NH₃ | ~38 | Very Poor |

As indicated in the table, alkoxides like (4-methoxyphenyl)methoxide are relatively poor leaving groups compared to halides or carboxylates. Therefore, the aminolysis of this compound typically requires forcing conditions or catalysis. The reaction with a neutral amine nucleophile would result in the formation of an N-alkylisobutyramide and (4-methoxyphenyl)methanol.

Electrophilic Aromatic Substitution on the (4-Methoxyphenyl)methyl Moiety

The benzene (B151609) ring of the (4-methoxyphenyl)methyl group is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the electronic effects of the substituents already present on the ring. In this case, the two key substituents are the methoxy (B1213986) group (-OCH₃) and the methyl isobutyrate group, which is attached via a methylene (B1212753) (-CH₂-) bridge.

The methoxy group is a powerful activating group and an ortho, para-director. Its oxygen atom can donate a lone pair of electrons into the aromatic π-system through resonance, which stabilizes the carbocationic intermediate (the arenium ion) formed during the attack of an electrophile. libretexts.org This stabilization is most effective when the electrophile attacks at the positions ortho or para to the methoxy group.

The -CH₂-O-C(O)CH(CH₃)₂ group, on the other hand, is generally considered to be weakly deactivating due to the inductive effect of the electronegative oxygen atom in the ester functionality. However, because this effect is transmitted through a methylene spacer, its influence on the aromatic ring is significantly diminished compared to the strong resonance-donating effect of the directly attached methoxy group.

Consequently, the methoxy group will overwhelmingly direct the substitution pattern. Electrophilic attack will occur predominantly at the positions ortho to the methoxy group (C2 and C6), as the para position (C4) is already occupied.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the (4-Methoxyphenyl)methyl Moiety

| Reaction | Reagents | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (2-Nitro-4-methoxyphenyl)methyl isobutyrate |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | (2-Bromo-4-methoxyphenyl)methyl isobutyrate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-((Isobutyryloxy)methyl)-5-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | (2-Acetyl-4-methoxyphenyl)methyl isobutyrate |

It is important to note that steric hindrance from the bulky methyl isobutyrate group might slightly influence the ratio of ortho-substituted products, but the electronic directing effect of the methoxy group remains the controlling factor. libretexts.org

Radical Reactions and Photochemical Transformations (if applicable)

The structure of this compound allows for potential radical and photochemical reactions, particularly involving the benzylic position and the ester functionality.

Radical Reactions: The hydrogen atoms on the methylene bridge connecting the aromatic ring to the ester oxygen are benzylic. Benzylic C-H bonds are relatively weak and susceptible to radical abstraction. The resulting benzylic radical is stabilized by resonance with the benzene ring. The electron-donating methoxy group at the para position further stabilizes this radical intermediate. Therefore, under conditions that promote free-radical formation (e.g., using initiators like AIBN or exposure to UV light with a radical source), radical substitution at the benzylic position is a plausible reaction pathway.

Photochemical Transformations: The 4-methoxybenzyl (PMB) group is known to be a photolabile protecting group for carboxylic acids. nih.gov Research has demonstrated that PMB esters can undergo cleavage under photochemical conditions. nih.gov This process typically involves irradiation in the presence of an organic electron-donor. The proposed mechanism involves a photo-induced electron transfer, leading to the reductive cleavage of the ester.

A notable aspect of this photochemical deprotection is its potential for selectivity. For instance, studies have shown that PMB esters can be cleaved while PMB ethers remain intact under the same conditions, offering a valuable tool in complex organic synthesis. nih.gov However, some functional groups, such as aryl chlorides, may not be compatible as they can also be reduced under these conditions. nih.gov The photochemistry of related methoxy-substituted aromatic compounds, like methoxyhydroquinone, has also been investigated, revealing complex pathways involving triplet states and the formation of semiquinone radicals. nih.gov

Table 3: Illustrative Photochemical Cleavage of 4-Methoxybenzyl (PMB) Esters

| Substrate | Conditions | Key Outcome | Reference |

|---|---|---|---|

| PMB Esters | UV irradiation, organic electron-donor (e.g., 1,5-dimethoxynaphthalene) | Reductive cleavage to the carboxylic acid | nih.gov |

| PMB Esters vs. PMB Ethers | UV irradiation, organic electron-donor | Selective cleavage of the ester; ether is stable | nih.gov |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the definitive structural assignment of (4-methoxyphenyl)methyl isobutyrate, offering precise information about the hydrogen and carbon atoms within the molecule.

Elucidation of Proton (¹H) Chemical Shifts and Coupling Patterns for Structural Assignment

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. The protons closer to the electron-donating methoxy (B1213986) group are expected to be more shielded and thus resonate at a lower chemical shift (further upfield) compared to the protons closer to the electron-withdrawing ester linkage.

The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group, situated between the aromatic ring and the ester oxygen, are chemically equivalent and typically manifest as a singlet. The methoxy group (OCH₃) protons also appear as a sharp singlet, usually in the range of 3.7-3.9 ppm.

The isobutyrate moiety presents a characteristic pattern. The single proton on the tertiary carbon (CH) appears as a septet due to coupling with the six equivalent protons of the two methyl groups. These two methyl groups (CH₃), in turn, appear as a doublet, coupled to the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -OCH₂) | 6.8-7.0 | Doublet | 2H |

| Aromatic (ortho to -CH₂O) | 7.2-7.4 | Doublet | 2H |

| Methylene (-CH₂O-) | ~5.0 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Methine (-CH(CH₃)₂) | 2.5-2.7 | Septet | 1H |

| Methyl (-CH(CH₃)₂) | ~1.2 | Doublet | 6H |

Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis and Functional Group Identification

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments and information about their electronic state. The carbonyl carbon of the ester group is characteristically deshielded and appears at the downfield end of the spectrum, typically in the range of 170-180 ppm.

The aromatic carbons show distinct signals. The carbon attached to the methoxy group (C-O) and the carbon attached to the methylene group (C-CH₂) are quaternary and can be distinguished from the protonated aromatic carbons. The carbon atoms ortho and meta to the methoxy group will have different chemical shifts due to the electronic effects of the substituent. The methoxy carbon itself gives a signal around 55 ppm.

The carbons of the isobutyrate group are also readily identifiable. The methylene carbon of the benzyl group appears in the region of 60-70 ppm. The methine carbon and the two equivalent methyl carbons of the isobutyrate moiety have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 176-178 |

| Aromatic C-OCH₃ | 159-161 |

| Aromatic C-CH₂O | 129-131 |

| Aromatic CH (ortho to -CH₂O) | 128-130 |

| Aromatic CH (ortho to -OCH₃) | 113-115 |

| Methylene (-CH₂O-) | 65-67 |

| Methoxy (-OCH₃) | ~55 |

| Methine (-CH(CH₃)₂) | ~34 |

| Methyl (-CH(CH₃)₂) | ~19 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

While specific 2D NMR data for this compound is not widely published, these techniques are instrumental in confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons on adjacent carbons and, crucially, the coupling between the methine proton and the methyl protons of the isobutyrate group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, for example, connecting the methylene proton singlet to the methylene carbon signal.

Dynamic NMR Studies for Conformational Analysis

There is no readily available literature on dynamic NMR studies of this compound. Such studies could potentially provide insights into the rotational barriers around the single bonds, for instance, the C-O bond of the ester or the C-C bonds of the benzyl group, if any significant conformational exchange processes were occurring on the NMR timescale at accessible temperatures.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Vibrational Band Assignments for Characteristic Functional Groups (e.g., Ester C=O, Aromatic C-H)

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The most prominent feature is the strong absorption band of the ester carbonyl (C=O) stretch, which is expected to appear in the region of 1730-1750 cm⁻¹. The exact position can be influenced by the electronic effects of the neighboring groups.

The aromatic part of the molecule gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring usually appear as a series of absorptions in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are also characteristic and can help confirm the substitution pattern of the aromatic ring.

The aliphatic C-H stretching vibrations of the methoxy, methylene, and isobutyrate groups are expected just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted IR Vibrational Band Assignments for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-3000 | Medium |

| Ester C=O | Stretch | 1730-1750 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| Aliphatic C-H | Bend | 1350-1470 | Medium |

| Ester C-O | Stretch | 1150-1250 | Strong |

| Ether C-O | Stretch | 1000-1100 | Strong |

| Aromatic C-H | Out-of-plane Bend | 800-850 | Strong |

Note: Predicted values are based on standard IR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), this compound (molar mass: 208.25 g/mol ) would undergo characteristic fragmentation, providing diagnostic ions that confirm its structure. epa.gov The fragmentation is expected to be initiated by the ionization of a non-bonding electron, likely from the oxygen atoms of the ester or methoxy group.

The primary fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the benzylic position.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the isobutyrate group to the carbonyl oxygen, followed by the elimination of a neutral molecule.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the ester oxygen, leading to the formation of a stable p-methoxybenzyl cation.

Analysis of the mass spectra of structurally similar compounds, such as 2-Methylpropionic acid, 4-methoxyphenyl (B3050149) ester, provides valuable clues. nist.gov The most prominent peak is often the 4-methoxybenzyl cation (m/z 121), formed by the cleavage of the ester bond. Another significant fragment would be the isobutyryl cation (m/z 71) or fragments derived from it.

Table 2: Predicted Diagnostic Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formation Pathway |

| 208 | [C₁₂H₁₆O₃]⁺˙ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | Cleavage of the ester C-O bond, forming the stable p-methoxybenzyl cation. |

| 87 | [C₄H₇O₂]⁺ | Cleavage forming the isobutyrate radical and a charged fragment. |

| 71 | [C₄H₇O]⁺ | Formation of the isobutyryl cation. |

| 43 | [C₃H₇]⁺ | Loss of CO from the isobutyryl cation. |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₆O₃. epa.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) |

| C₁₂H₁₆O₃ | 208.10994 | Experimental data not available |

Note: The calculated monoisotopic mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this value.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the p-methoxyphenyl group. Aromatic compounds exhibit characteristic absorptions due to π → π* transitions.

The presence of the methoxy group (an auxochrome) on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The ester group itself is not a strong chromophore in the near-UV region. Therefore, the spectrum will likely resemble that of other p-substituted methoxybenzene derivatives.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π* (Primary Band) | ~225 | p-Methoxyphenyl |

| π → π* (Secondary Band) | ~275 | p-Methoxyphenyl |

Note: These are estimated values. The exact positions and intensities of the absorption bands can be influenced by the solvent polarity. The extension of conjugation, which significantly impacts the absorption wavelength, is not a major factor in this molecule as the ester group is insulated from the aromatic ring by a methylene group. utoronto.camasterorganicchemistry.com

Computational Chemistry and Theoretical Studies of 4 Methoxyphenyl Methyl Isobutyrate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as (4-Methoxyphenyl)methyl isobutyrate. These computational methods allow for the detailed investigation of its electronic structure and energetics, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies for Optimized Geometries and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. iucr.orgresearchgate.netepstem.net This process involves finding the minimum energy conformation of the molecule.

The optimized structure provides precise bond lengths, bond angles, and dihedral angles. For instance, in a related study on a molecule containing a 4-methoxyphenyl (B3050149) group, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize the geometry and compare it with experimental data. iucr.org Similar calculations for this compound would reveal the planarity of the phenyl ring and the methoxy (B1213986) group, as well as the specific orientation of the isobutyrate ester group relative to the benzyl (B1604629) moiety. iucr.orgepstem.net

Furthermore, DFT allows for the calculation and visualization of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. iucr.orgmdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, while the LUMO would likely be centered around the carbonyl group of the ester, which is the most electrophilic site.

Table 1: Predicted Geometrical Parameters and Electronic Properties from DFT Calculations

| Parameter | Predicted Value Range | Significance |

| C=O Bond Length | 1.20 - 1.22 Å | Indicates the strength and reactivity of the carbonyl bond. |

| C-O-C (ester) Angle | 115 - 120° | Influences the conformational flexibility of the ester group. |

| HOMO Energy | -6.0 to -7.0 eV | Relates to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 to -1.5 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.5 - 6.5 eV | Correlates with chemical stability and electronic excitation energy. |

Note: The values in this table are hypothetical and represent typical ranges for similar ester compounds, as specific published data for this compound is scarce. The actual values would be obtained from specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

A significant application of DFT is the prediction of spectroscopic data, which can be used to interpret and confirm experimental results. nasa.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. epstem.netnih.govacs.org These calculations provide theoretical spectra that can be compared with experimental data to aid in structural elucidation. youtube.com The predicted chemical shifts are based on the calculated magnetic shielding tensors for each nucleus in the optimized molecular geometry. nih.gov For this compound, this would involve predicting the specific shifts for the aromatic protons, the methoxy protons, the benzylic methylene (B1212753) protons, and the protons of the isobutyrate group.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netnasa.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. These theoretical frequencies are often scaled by an empirical factor to better match experimental values. For this compound, key predicted vibrations would include the strong C=O stretching frequency of the ester group (typically around 1730-1750 cm⁻¹), C-O stretching frequencies, and various C-H and aromatic ring vibrations. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted (DFT/GIAO) | Typical Experimental |

| ¹H NMR (δ, ppm) - OCH₃ | 3.7 - 3.9 | ~3.8 |

| ¹H NMR (δ, ppm) - CH₂ | 5.0 - 5.2 | ~5.1 |

| ¹³C NMR (δ, ppm) - C=O | 170 - 178 | ~175 |

| IR Frequency (cm⁻¹) - C=O Stretch | 1760 - 1780 (unscaled) | 1730 - 1750 |

Note: The predicted values are illustrative and depend on the level of theory and basis set used. Experimental values are typical for this class of compound.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for single, optimized structures, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. nih.gov An MD simulation for this compound, likely in a solvent like water or an organic solvent, would involve solving Newton's equations of motion for the atoms of the system. um.esnih.gov

This simulation would reveal the accessible rotational conformations (rotamers) around the single bonds, such as the C-O bonds of the ester and the bond connecting the benzyl group to the ester oxygen. By analyzing the trajectory of the simulation, a conformational landscape can be mapped, identifying the most populated (lowest energy) conformations and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule's shape fluctuates in a realistic environment, which can influence its reactivity and interactions with other molecules. For instance, MD simulations have been used to study the orientation and dynamics of benzyl ethers and other esters in different environments. nih.govbohrium.comnih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools to model chemical reactions, mapping out the energy changes along a reaction coordinate and identifying the high-energy transition state that must be overcome for the reaction to proceed.

Computational Prediction of Hydrolysis Rates and Activation Energies

The hydrolysis of esters is a fundamentally important reaction. Computational methods can be used to model this process for this compound, where the ester is cleaved by water to form 4-methoxybenzyl alcohol and isobutyric acid. libretexts.org

To predict the hydrolysis rate, chemists model the reaction pathway, which typically involves the nucleophilic attack of a water molecule (or hydroxide (B78521) ion in base-catalyzed hydrolysis) on the carbonyl carbon of the ester. ic.ac.uk This leads to the formation of a tetrahedral intermediate. nih.govresearchgate.net The highest point on the energy profile connecting the reactants to this intermediate (or its subsequent breakdown) is the transition state.

Using DFT, the geometries and energies of the reactants, transition state, and products can be calculated. The energy difference between the reactants and the transition state is the activation energy (Ea). nih.gov A lower activation energy implies a faster reaction rate. Studies on ester hydrolysis have shown that the activation free energy for this process in water can be around 21-24 kcal/mol. ic.ac.uknih.gov Computational models can explore how the electronic nature of the 4-methoxyphenyl group (an electron-donating group) influences the stability of the transition state and thus the activation energy.

Table 3: Illustrative Computational Data for Ester Hydrolysis

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Feature |

| 1 | Reactants (Ester + H₂O) | 0 | Ground state |

| 2 | Transition State | +22 | Partial bond formation/breaking |

| 3 | Tetrahedral Intermediate | +15 | Fully formed C-OH bond |

| 4 | Products (Acid + Alcohol) | -5 | Final stable state |

Note: These energy values are hypothetical and for illustrative purposes to show a typical reaction profile for ester hydrolysis.

Structure-Reactivity Relationships: Theoretical Approaches

Theoretical approaches can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). acs.orgacs.org These models correlate a molecule's structural or electronic features with its chemical reactivity or physical properties.

For a series of related esters, computational descriptors can be calculated and used to build a predictive model for reactivity, such as the hydrolysis rate constant. manchester.ac.uk Key descriptors for this compound would include:

Electronic Descriptors: Partial atomic charges (e.g., the charge on the carbonyl carbon), HOMO/LUMO energies, and dipole moment. A more positive charge on the carbonyl carbon would suggest greater susceptibility to nucleophilic attack.

Topological Descriptors: Parameters derived from the molecular graph that describe its size, shape, and branching.

Quantum Topological Descriptors: Properties of the electron density at bond critical points, which can be related to bond strength and reactivity. acs.orgacs.org

By correlating these descriptors with experimentally determined hydrolysis rates for a set of esters, a QSAR model can be developed. Such models often take the form of a linear equation, similar to the Hammett equation, which relates reaction rates to substituent parameters. wikipedia.org This approach allows for the prediction of reactivity for new or unmeasured compounds based solely on their computed structure, providing a powerful tool for chemical design and environmental risk assessment. manchester.ac.ukresearchgate.net

Analytical Method Development for Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are fundamental in the analytical workflow for (4-Methoxyphenyl)methyl isobutyrate, enabling its separation from other components and an assessment of its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the compound's volatility and the nature of the sample matrix.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. mdpi.com Method development involves optimizing parameters to achieve efficient separation and detection. Key considerations include the selection of the stationary phase of the column, temperature programming, and the type of detector.

For the analysis of esters such as this compound, a non-polar or mid-polar stationary phase is often employed. Temperature programming, which involves a gradual increase in column temperature, is crucial for separating a wide range of volatile compounds with different boiling points. The initial temperature, ramp rate, and final temperature are optimized to ensure good resolution and peak shape. The injector temperature is also a critical parameter to ensure efficient volatilization of the sample without thermal degradation.

Recent advancements in GC technology, such as headspace gas chromatography-ion mobility spectrometry (HS-GC-IMS), offer rapid and accurate analysis with minimal sample preparation. mdpi.com This technique has been successfully used to identify and analyze volatile organic compounds (VOCs) in complex samples. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of less volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP) HPLC method is commonly developed. sielc.com

A typical RP-HPLC method for this compound utilizes a C8 or C18 column. sielc.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. sielc.comresearchgate.net The pH of the mobile phase can be adjusted with acids like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For applications requiring mass spectrometric detection, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com The development of HPLC methods is crucial for routine quality control analysis in pharmaceutical and other industries. researchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Application | Separation and impurity isolation | sielc.com |

| Note | Phosphoric acid can be replaced with formic acid for MS compatibility | sielc.com |

Hyphenated Analytical Platforms

Hyphenated techniques, which combine a separation method with a detection method, provide enhanced selectivity and sensitivity for the analysis of this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fraction Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile compounds. mdpi.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. mdpi.com

In the context of analyzing complex samples containing this compound, GC-MS allows for the profiling of the entire volatile fraction. nih.gov The identification of compounds typically relies on matching their mass spectra and retention indices with those in established libraries. nih.gov Advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOFMS) can identify a significantly larger number of volatile compounds in complex samples compared to traditional GC-MS. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For the analysis of non-volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.net This technique is particularly useful for analyzing complex matrices where components cannot be readily volatilized for GC analysis. scispace.comresearchgate.net

In an LC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the analyte's properties. scispace.comresearchgate.net LC-MS has been instrumental in the structural analysis of non-volatile compounds and in studying their degradation and isomerization. nih.gov For quantitative bioanalysis, LC-MS offers high sensitivity and selectivity, although challenges such as low ionization efficiency may require derivatization. researchgate.net

Advanced Sample Preparation and Derivatization Strategies for Enhanced Analysis

Sample preparation is a critical step in the analytical workflow, aimed at extracting and concentrating the analyte of interest from the sample matrix while removing interfering substances. For complex matrices, advanced sample preparation techniques are often necessary.

Chemical derivatization can be employed to improve the chromatographic behavior and detectability of analytes. chromatographyonline.com This process involves chemically modifying the analyte to create a derivative with more favorable properties for analysis. For GC analysis, derivatization can increase the volatility and thermal stability of a compound. researchgate.net In LC-MS, derivatization can enhance ionization efficiency, leading to improved sensitivity. researchgate.net

Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. chromatographyonline.com Pre-column derivatization reactions must be rapid and quantitative, and the resulting derivative must be stable. chromatographyonline.com Post-column derivatization requires specific reaction modules to minimize band broadening. chromatographyonline.com Various reagents are available for derivatizing different functional groups to improve detection by UV-Vis, fluorescence, or mass spectrometry. chromatographyonline.comnih.gov

Chemical Reactivity and Transformation Studies

Degradation Pathways and Environmental Fate

The environmental fate of (4-Methoxyphenyl)methyl isobutyrate is primarily governed by the chemical reactivity of its ester and p-methoxybenzyl functionalities. Mechanistic studies on analogous compounds suggest that hydrolysis and biodegradation are the principal degradation pathways.

Biodegradation: Microbial degradation represents another critical pathway for the environmental breakdown of this compound. Microorganisms, particularly bacteria and fungi, produce a variety of enzymes, such as esterases and lipases, that can catalyze the hydrolysis of ester bonds. researchgate.netacs.org Studies on the biodegradation of aromatic-aliphatic copolyesters have demonstrated that bacterial enzymes preferentially cleave the ester linkages at the aliphatic components. researchgate.net In the case of this compound, microbial esterases would likely hydrolyze the ester bond to form p-methoxybenzyl alcohol and isobutyric acid. Both of these degradation products are generally considered to be readily biodegradable.

Furthermore, the aromatic moiety, p-methoxybenzyl alcohol, can be further metabolized by microorganisms. The microbial degradation of aromatic compounds is a well-studied process involving various enzymatic reactions. semanticscholar.orgnih.gov The methoxy (B1213986) group of anisole (B1667542) and its derivatives can be cleaved by certain microorganisms, and the resulting aromatic ring is typically hydroxylated and subsequently cleaved, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. wikipedia.org

The following table summarizes the likely initial degradation products of this compound via hydrolysis and biodegradation:

| Degradation Pathway | Initial Products |

| Hydrolysis (Acid or Base Catalyzed) | p-Methoxybenzyl alcohol, Isobutyric acid |

| Biodegradation (Enzymatic) | p-Methoxybenzyl alcohol, Isobutyric acid |

It is important to note that the rates of these degradation processes in the environment will depend on a multitude of factors, including pH, temperature, microbial population density, and the presence of other organic matter.

Polymerization or Oligomerization Reactions

This compound, in its native form, does not possess a polymerizable functional group such as a vinyl or acrylic moiety. Therefore, it does not directly undergo polymerization or oligomerization to form a homopolymer. However, the structural motifs present in this compound, namely the p-methoxybenzyl ester, can be incorporated into monomers that are capable of polymerization.

For instance, monomers containing a vinyl ether group attached to a structure similar to the p-methoxybenzyl moiety can undergo cationic polymerization. nsf.govnih.govunc.edunih.govacs.org The electron-donating nature of the methoxy group can stabilize the carbocationic intermediate formed during polymerization, facilitating the reaction. nih.gov Similarly, styrenic monomers bearing ester functional groups can be polymerized via free radical polymerization. researchgate.netmdpi.comfrontiersin.orglibretexts.orggreenchemicals.eu The presence of the ester group can influence the reactivity of the monomer and the properties of the resulting polymer.

While this compound itself is not a monomer, it could potentially act as a chain transfer agent in certain radical polymerizations, although this has not been explicitly studied. Chain transfer agents are used to control the molecular weight of polymers during synthesis. mdpi.com

The reactivity of the ester and benzyl (B1604629) groups under polymerization conditions is a critical consideration. For example, in the context of synthesizing polymers with specific functionalities, the stability of the p-methoxybenzyl ester group under the chosen polymerization conditions would be paramount.

Derivatization for Synthetic Utility and Mechanistic Probes

The (4-Methoxyphenyl)methyl group, often referred to as the p-methoxybenzyl (PMB) group, is a widely utilized protecting group in organic synthesis, particularly for alcohols and carboxylic acids. nih.govtotal-synthesis.com This highlights the primary synthetic utility of the (4-Methoxyphenyl)methyl moiety in this compound.

Protection of Carboxylic Acids: The formation of a p-methoxybenzyl ester is a common strategy to protect a carboxylic acid functional group during a multi-step synthesis. nih.gov The PMB ester can be introduced under various mild conditions, such as the reaction of the carboxylic acid with p-methoxybenzyl chloride in the presence of a base. nih.gov

Deprotection (Cleavage) of the PMB Group: A key advantage of the PMB protecting group is the variety of methods available for its removal (deprotection), which allows for selective cleavage in the presence of other functional groups. nih.govtotal-synthesis.com These deprotection strategies essentially represent derivatization reactions of the (4-Methoxyphenyl)methyl ester.

Acidic Cleavage: The PMB group can be cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA). nih.govucla.edu The electron-donating methoxy group stabilizes the resulting p-methoxybenzyl carbocation, facilitating the cleavage. total-synthesis.comucla.edu

Oxidative Cleavage: The PMB group is susceptible to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). total-synthesis.comorganic-chemistry.org This method is particularly useful as it is orthogonal to the deprotection of other benzyl-type protecting groups that are not as easily oxidized. total-synthesis.com

Electrochemical Cleavage: Electrochemical methods have also been developed for the deprotection of PMB ethers, offering a more environmentally benign alternative to chemical oxidants. soton.ac.uk

The selective cleavage of the PMB group makes it a valuable tool in the synthesis of complex molecules, allowing chemists to unmask the carboxylic acid at a desired stage of the synthesis.

Transesterification: this compound can undergo transesterification reactions, where the isobutyrate group is exchanged for another ester group by reacting with an alcohol in the presence of an acid or base catalyst. google.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org This reaction can be used to synthesize other p-methoxybenzyl esters.

The following table summarizes common derivatization reactions involving the this compound structure for synthetic utility:

| Reaction Type | Reagents | Product Type |

| Ester Hydrolysis (Deprotection) | Acid (e.g., TFA) or Base (e.g., LiOH) | Carboxylic Acid |

| Oxidative Cleavage (Deprotection) | DDQ, CAN | Carboxylic Acid |

| Transesterification | Alcohol, Acid or Base Catalyst | New Ester |

These derivatization reactions underscore the importance of the p-methoxybenzyl group as a versatile tool in synthetic organic chemistry, providing a means to temporarily mask a reactive functional group and selectively remove it under specific conditions.

Q & A

Q. What are the optimal synthetic routes for (4-Methoxyphenyl)methyl isobutyrate, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves esterification of 4-methoxybenzyl alcohol with isobutyryl chloride. Key steps include:

- Protection of hydroxyl groups : Use acid catalysts (e.g., H₂SO₄) to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DCM) reduce side reactions like hydrolysis .

- Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate) improves yield .

- Characterization : Confirm structure via NMR (¹H/¹³C) and GC-MS to verify purity .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer :

- Gas Chromatography (GC) : Ideal for volatile esters; use FID detection with internal standards (e.g., methyl benzoate) for accuracy .

- LC-MS : Suitable for non-volatile derivatives; electrospray ionization (ESI) enhances sensitivity in biological matrices .

- DART-TOF MS : Rapid screening for thermal degradation products; minimizes sample preparation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (flammable liquid, flash point ~15°C) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure .

- Waste Disposal : Collect in halogen-resistant containers; incinerate to prevent environmental release .

Q. How does the structure of this compound compare to similar esters in terms of reactivity?

- Methodological Answer : Compare functional groups and substituent effects:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| Methyl 4-methoxybenzoate | Methoxy group at para position | Lower ester hydrolysis rate |

| Benzyl isobutyrate | No methoxy substituent | Higher volatility |

- The 4-methoxy group enhances electron density, stabilizing the ester against nucleophilic attack .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity or stability?

- Methodological Answer :

- Electron-withdrawing groups : Introduce nitro or halogens at the phenyl ring to modulate electronic effects and improve metabolic stability .

- Ester chain variation : Replace isobutyrate with longer-chain esters (e.g., valerate) to alter lipophilicity and membrane permeability .

- Prodrug strategies : Link to amino acids for targeted delivery; evaluate hydrolysis kinetics via HPLC .

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data?

- Methodological Answer :